molecular formula C18H19N3O3 B15153053 3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

Katalognummer: B15153053
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: BCNWTRKFOIKASU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE is a complex organic compound that belongs to the class of pyrazoloquinazolinones. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinazoline ring system. The presence of methoxy groups on the phenyl ring adds to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate quinazoline derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-b]quinolin-4(5H)-one
  • 3-(3,4-Dimethoxyphenyl)-2H-pyrazolo[3,4-b]quinolin-4(5H)-one
  • 3-(3,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-b]quinazolin-4(5H)-one

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE is unique due to its specific structural features, such as the position of the methoxy groups and the fusion of the pyrazole and quinazoline rings. These structural characteristics contribute to its distinct chemical and biological properties .

Eigenschaften

Molekularformel

C18H19N3O3

Molekulargewicht

325.4 g/mol

IUPAC-Name

3-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C18H19N3O3/c1-23-15-8-7-11(9-16(15)24-2)13-10-19-21-17(13)20-14-6-4-3-5-12(14)18(21)22/h7-10,19H,3-6H2,1-2H3

InChI-Schlüssel

BCNWTRKFOIKASU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CNN3C2=NC4=C(C3=O)CCCC4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.